molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

2,4-Difluorobenzylamine

Cat. No. B110887
CAS RN: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Description

2,4-Difluorobenzylamine is a chemical compound with the linear formula F2C6H3CH2NH2 . It has a molecular weight of 143.13 . It is used in laboratory chemicals and for the synthesis of substances .


Synthesis Analysis

2,4-Difluorobenzylamine has been used in the synthesis of βAla–Aib (N-fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .


Molecular Structure Analysis

The molecular structure of 2,4-Difluorobenzylamine is represented by the formula F2C6H3CH2NH2 . It has a molecular weight of 143.13 .


Chemical Reactions Analysis

2,4-Difluorobenzylamine has been used in the synthesis of βAla–Aib (N-fluoroarylmethyl), a nonpolar nucleobase dipeptide via Ugi four-component condensation reaction .


Physical And Chemical Properties Analysis

2,4-Difluorobenzylamine is a clear colorless to light yellow liquid . It has a density of 1.204 g/mL at 25 °C and a refractive index of 1.49 . It has a boiling point of 82-84 °C (15 mmHg) .

Scientific Research Applications

Medicinal Chemistry

2,4-Difluorobenzylamine is utilized in medicinal chemistry for the synthesis of various pharmaceutical compounds. It serves as a precursor in creating fluorinated analogs of drugs, enhancing their pharmacological properties. For instance, it’s used in developing antihistamines, antidepressants, and antipsychotics .

Agriculture

In the agricultural sector, 2,4-Difluorobenzylamine is an intermediate in synthesizing herbicides and insecticides. Researchers aim to create compounds with improved efficacy and reduced environmental impact, contributing to sustainable farming practices .

Material Science

The compound finds applications in material science, particularly in the development of nonpolar nucleobase dipeptides via Ugi four-component condensation reactions. These peptides have potential uses in creating new materials with unique properties .

Industrial Manufacturing

2,4-Difluorobenzylamine is a building block in manufacturing dyes, pigments, and polymers. Its role in synthesizing other fluorinated compounds is crucial for producing refrigerants and solvents used across various industries .

Environmental Science

Researchers are exploring the use of 2,4-Difluorobenzylamine in environmental applications. It’s being studied for synthesizing new compounds that could potentially reduce the environmental footprint of various industrial processes .

Biochemistry

In biochemistry, 2,4-Difluorobenzylamine is important for studying protein interactions and enzyme activities. Its role in synthesizing peptides and analogs contributes to understanding biological processes at the molecular level .

Safety and Hazards

2,4-Difluorobenzylamine is a combustible liquid and causes severe skin burns and eye damage . It is advised to keep away from heat/sparks/open flames/hot surfaces and not to breathe dust/fume/gas/mist/vapors/spray . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

(2,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40222547
Record name 2,4-Difluorobenzylamine
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Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluorobenzylamine

CAS RN

72235-52-0
Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-Difluorobenzylamine
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Record name 2,4-difluorobenzylamine
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Record name 2,4-DIFLUOROBENZYLAMINE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

13.9 g (0.10 mol) of 2,4-difluorobenzonitrile are dissolved in 100 ml of ethanol and hydrogenated in a pressurized reactor at 75°-80° C. using hydrogen gas after 1.4 g of Raney nickel in ethanol has been added and after 17 g (1.0 mol) of ammonia gas have been injected. The take-up of hydrogen is complete after about 2 hours. The reaction mixture is cooled, decompressed and filtered and then freed from solvent in a vacuum rotary evaporator. The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar). 9.5 g (66% of theory) of a colourless liquid are obtained.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2,4-difluorobenzylamine in the synthesis of dolutegravir sodium?

A1: 2,4-Difluorobenzylamine serves as a crucial reagent in the final stages of dolutegravir sodium synthesis []. It reacts with a carboxylic acid or ester precursor to form an amide bond, which is a key structural feature of the dolutegravir molecule. This amide formation step contributes significantly to building the final structure of the active pharmaceutical ingredient.

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